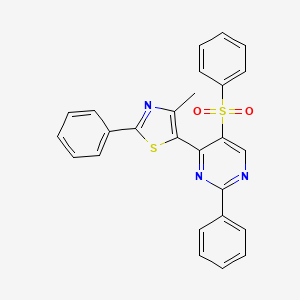

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine

説明

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl-2-phenylthiazole group at position 4, a phenyl group at position 2, and a phenylsulfonyl group at position 3. Its molecular weight is 469.58 g/mol, and it is cataloged under CAS numbers such as 478047-48-2 ().

特性

IUPAC Name |

5-[5-(benzenesulfonyl)-2-phenylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2S2/c1-18-24(32-26(28-18)20-13-7-3-8-14-20)23-22(33(30,31)21-15-9-4-10-16-21)17-27-25(29-23)19-11-5-2-6-12-19/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCOJWNCYWGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyrimidine Core Construction: The pyrimidine core is often constructed through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.

Substitution Reactions: The phenyl and phenylsulfonyl groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

化学反応の分析

Types of Reactions

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives incorporating thiazole and pyrimidine moieties demonstrate cytotoxic effects against various cancer cell lines, including liver and breast cancers.

A notable case study involved the evaluation of related compounds against HepG2 (human liver cancer) cell lines, where selectivity indices indicated superior activity compared to traditional chemotherapeutics like methotrexate .

Protein Kinase Inhibition

The compound's structure suggests it may act as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often targeted in cancer therapy. Research has demonstrated that derivatives of pyrimidine can effectively inhibit specific kinases involved in tumor growth and proliferation .

Case Study 1: Anticancer Evaluation

In a study published in Journal of Synthetic Organic Chemistry, researchers synthesized several derivatives based on the thiazole-pyrimidine scaffold and evaluated their anticancer activities against multiple cell lines. The results indicated that certain derivatives exhibited enhanced potency against HepG2 cells with selectivity indices significantly higher than standard treatments .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the synthesized compounds to various protein targets involved in cancer progression. The results provided insights into potential mechanisms of action and guided further optimization of lead compounds for enhanced efficacy .

作用機序

The mechanism of action of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity and preventing cell proliferation. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

類似化合物との比較

Key Observations :

- Lower yields in compounds like 12d (6%) highlight challenges in introducing hydroxy groups ().

- Thermal Stability : The target’s melting point is unreported, but analogs with sulfonamide groups (e.g., 12d, 254–256°C) exhibit higher thermal stability than ethyl-substituted derivatives (12h, 183–185°C) ().

Functional and Pharmacological Comparison

- CDK9 Inhibition: Compounds 12d and 12h () are potent CDK9 inhibitors, with the benzenesulfonamide group critical for binding.

- Solubility and Bioavailability: The morpholinosulfonyl group in Compound 4 () improves solubility compared to the target’s phenylsulfonyl, which is more lipophilic. This difference may impact pharmacokinetics ().

- Electron-Withdrawing Effects: The 5-cyano group in Compound 2 () enhances electrophilicity at the pyrimidine core, whereas the target’s phenylsulfonyl group provides steric bulk and moderate electron withdrawal ().

Computational and Analytical Insights

- Molecular Docking : Tools like AutoDock4 () could predict the target’s binding mode in kinase pockets, analogous to studies on 12d and 12h (). The phenylsulfonyl group may occupy hydrophobic regions similar to benzenesulfonamides ().

- Electronic Properties: Wavefunction analysis (Multiwfn, ) could compare electron localization in the target versus cyano-substituted analogs (), clarifying reactivity differences.

Key Differentiators

- Biological Activity Gaps : While CDK9 inhibition is established for analogs (), the target’s activity remains uncharacterized. Its phenylsulfonyl group may shift selectivity toward other kinases or targets.

生物活性

The compound 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 372.47 g/mol. The structure features a thiazole ring, a pyrimidine core, and a sulfonyl group, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazole and pyrimidine derivatives have been reported to possess antimicrobial properties. The presence of the thiazole ring is particularly noted for enhancing activity against various bacterial strains.

- Anticancer Properties : Many pyrimidine derivatives have shown promise in cancer treatment by inhibiting specific pathways involved in tumor growth. The sulfonyl group may enhance the compound's ability to interact with cellular targets.

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds. Below is a summary of significant findings:

Pharmacological Profile

The pharmacological profile of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine suggests it may act through multiple pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : The compound may interact with nuclear receptors such as PPAR-gamma, influencing metabolic processes and inflammation .

- Cell Signaling Interference : By disrupting signaling pathways associated with cell proliferation and survival, this compound may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。